2-Cyclohexylideneethyl acetate
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Overview
Description
2-Cyclohexylideneethyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound is characterized by its unique structure, which includes a cyclohexylidene group attached to an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylideneethyl acetate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves the reaction of cyclohexylideneacetyl chloride with ethanol in the presence of a base such as pyridine . Another method involves the esterification of cyclohexylideneacetic acid with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the esterification process, where cyclohexylideneacetic acid is reacted with ethanol under acidic conditions. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylideneethyl acetate undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form cyclohexylideneethanol using reducing agents like lithium aluminum hydride.
Transesterification: It can undergo transesterification reactions to form different esters when reacted with other alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Cyclohexylideneacetic acid and ethanol.
Reduction: Cyclohexylideneethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
2-Cyclohexylideneethyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexylideneethyl acetate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, resulting in the formation of cyclohexylideneacetic acid and ethanol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
2-Cyclohexylideneethyl acetate can be compared with other esters such as ethyl acetate and methyl acetate. While all these compounds share the ester functional group, this compound is unique due to the presence of the cyclohexylidene group, which imparts distinct chemical properties and reactivity . Similar compounds include:
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl acetate: Used in the production of coatings, adhesives, and as a solvent.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-cyclohexylideneethyl acetate |
InChI |
InChI=1S/C10H16O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h7H,2-6,8H2,1H3 |
InChI Key |
QHPMVXQQOYZWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=C1CCCCC1 |
Origin of Product |
United States |
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